molecular formula C15H10ClN3O5S B13941545 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532419-16-2

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13941545
CAS No.: 532419-16-2
M. Wt: 379.8 g/mol
InChI Key: DSHMSFLPCSBMJT-UHFFFAOYSA-N
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Description

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10ClN3O5S and a molecular weight of 379.77 g/mol . This compound is characterized by the presence of a nitro group, a chloro group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by the formation of the carbamothioylamino linkage through a series of condensation reactions . The reaction conditions often require the use of strong acids, bases, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloro group and carbamothioylamino linkage also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the carbamothioylamino linkage and the combination of nitro and chloro groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

532419-16-2

Molecular Formula

C15H10ClN3O5S

Molecular Weight

379.8 g/mol

IUPAC Name

4-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25)

InChI Key

DSHMSFLPCSBMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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